molecular formula C21H26N4O5S B4033870 2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline

2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline

Cat. No.: B4033870
M. Wt: 446.5 g/mol
InChI Key: DCXBWEUFTGLSOM-UHFFFAOYSA-N
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Description

“2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline” is a chemical compound with the molecular formula C21H26N4O5S . It has been characterized as a novel inhibitor of the Aedes aegypti Kir1 (AeKir1) channel .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H26N4O5S . Unfortunately, the available sources do not provide further details about its molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources. Its molecular formula is C21H26N4O5S and it has an average mass of 446.520 Da .

Scientific Research Applications

Nucleophilic Addition Reactions

Nucleophilic addition reactions involving compounds with structures similar to the query chemical, such as 2-nitro-1-(phenylsulfonyl)indole, have been studied for synthesizing 3-substituted-2-nitroindoles. These reactions afford products in varying yields and underscore the potential for creating novel compounds through strategic nucleophilic additions (Pelkey, Barden, & Gribble, 1999).

Supramolecular Structures via Hydrogen Bonds and π-Stacking Interactions

Research on arylsulfonates of nickel and cobalt has revealed the formation of supramolecular structures through hydrogen bonds and π-π stacking interactions. These studies highlight the importance of molecular structure in determining the physical properties of the compounds, which is relevant for designing materials with specific functionalities (Gándara et al., 2006).

Electron Transfer Rates

The influence of molecular structure on electron transfer rates has been mapped using direct measurements of the electron spin-spin exchange interaction. This research is crucial for understanding the electronic properties of molecules and can guide the synthesis of compounds with desired electronic characteristics (Lukas et al., 2003).

Sulfomethylation Reactions

Sulfomethylation of di-, tri-, and polyazamacrocycles offers a route to mixed-side-chain macrocyclic chelates. These reactions, and the subsequent modifications, are significant for the development of new chelating agents, which have applications in various fields including medicine and environmental science (van Westrenen & Sherry, 1992).

Mechanism of Action

This compound acts as an inhibitor of the AeKir1 channel, which is an important ion channel in the functioning of mosquito Malpighian (renal) tubules . By inhibiting this channel, the compound can disrupt excretory functions in mosquitoes .

Future Directions

The compound has been identified as a more potent in vitro inhibitor of the AeKir1 channel compared to previously reported scaffolds . It has also been found to kill mosquito larvae . These findings suggest potential future directions for the use of this compound in the control of mosquito-borne diseases.

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c26-25(27)21-9-8-17(15-20(21)22-16-18-5-4-14-30-18)23-10-12-24(13-11-23)31(28,29)19-6-2-1-3-7-19/h1-3,6-9,15,18,22H,4-5,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXBWEUFTGLSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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